molecular formula C13H12OS B8526756 4'-Methoxy-biphenyl-4-thiol

4'-Methoxy-biphenyl-4-thiol

Cat. No.: B8526756
M. Wt: 216.30 g/mol
InChI Key: CWVNJYAKCKPNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methoxy-4-biphenylthiol is an organic compound with the molecular formula C13H12OS. It consists of a biphenyl core substituted with a methoxy group at the 4’ position and a thiol group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-4-biphenylthiol typically involves the following steps:

Industrial Production Methods

Industrial production of 4’-Methoxy-4-biphenylthiol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-4-biphenylthiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4’-Methoxy-4-biphenylthiol involves its interaction with metal surfaces, forming strong bonds through the thiol group. This interaction modifies the surface properties, such as work function and wettability, which are crucial for applications in organic electronics and surface chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-4-biphenylthiol is unique due to its biphenyl core, which provides enhanced stability and electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring robust surface modifications and improved electronic performance .

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

4-(4-methoxyphenyl)benzenethiol

InChI

InChI=1S/C13H12OS/c1-14-12-6-2-10(3-7-12)11-4-8-13(15)9-5-11/h2-9,15H,1H3

InChI Key

CWVNJYAKCKPNEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.